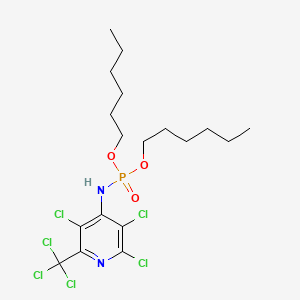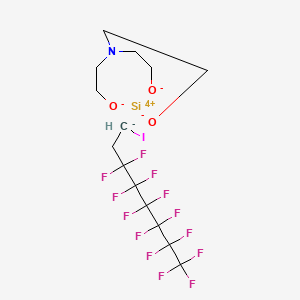
Silicon, ((2,2',2''-nitrilotris(ethanolato))(3-)-N,O,O',O'')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooctyl)-, (TB-5-23)-” is a complex organosilicon compound. Organosilicon compounds are widely used in various industrial applications due to their unique properties, such as thermal stability, chemical resistance, and flexibility. This particular compound is notable for its incorporation of fluorinated and iodinated alkyl groups, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the preparation of the nitrilotris(ethanolato) ligand, the introduction of the tridecafluoro-1-iodooctyl group, and the coordination of these ligands to a silicon center. Typical reaction conditions may include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like silicon tetrachloride or silicon alkoxides.
Industrial Production Methods
Industrial production methods for such complex organosilicon compounds often involve batch or continuous flow processes. These methods must ensure high purity and yield, often requiring sophisticated purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: The fluorinated alkyl groups may be resistant to oxidation, but the ethanolato ligands could be susceptible under strong oxidative conditions.
Reduction: Reduction reactions may target the iodinated alkyl group, potentially leading to the formation of silicon-hydride species.
Substitution: The ethanolato ligands can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield silicon-oxygen bonds, while reduction could produce silicon-hydride bonds.
Wissenschaftliche Forschungsanwendungen
This compound could have several scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in bioconjugation or as a component in drug delivery systems.
Medicine: Investigated for its potential use in imaging or as a therapeutic agent.
Industry: Utilized in the production of specialty coatings, adhesives, or sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular membranes or proteins, potentially altering their function. The fluorinated and iodinated groups could enhance its ability to penetrate biological membranes or target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')-: A simpler analog without the fluorinated and iodinated alkyl group.
Silicon, ((2,2’,2’‘-nitrilotris(ethanolato))(3-)-N,O,O’,O’')(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-octyl)-: Similar but without the iodine atom.
Uniqueness
The presence of the tridecafluoro-1-iodooctyl group makes this compound unique, potentially imparting enhanced chemical stability, hydrophobicity, and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
135829-02-6 |
|---|---|
Molekularformel |
C14H15F13INO3Si |
Molekulargewicht |
647.24 g/mol |
IUPAC-Name |
2-[bis(2-oxidoethyl)amino]ethanolate;silicon(4+);1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodooctane |
InChI |
InChI=1S/C8H3F13I.C6H12NO3.Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;8-4-1-7(2-5-9)3-6-10;/h2H,1H2;1-6H2;/q-1;-3;+4 |
InChI-Schlüssel |
HXGWVGUZZOFVCV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C[O-])N(CC[O-])CC[O-].C([CH-]I)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Si+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;5-(3-chlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15186194.png)
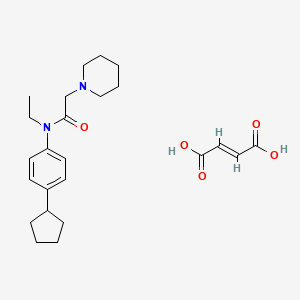

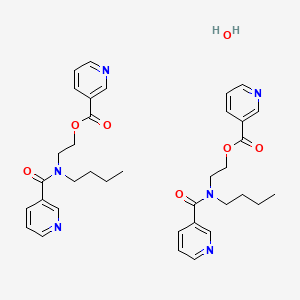


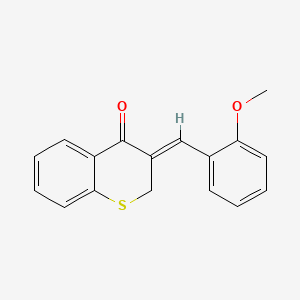
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
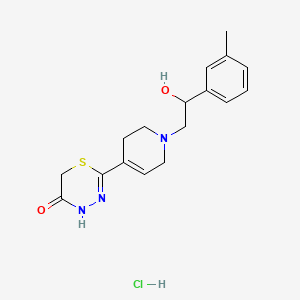
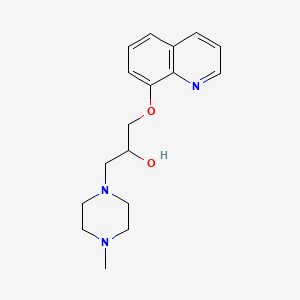


![(3-acetyloxy-23-methoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-24-yl) acetate](/img/structure/B15186285.png)
